2-Chlorophenoxyacetic acid

Phloem transport Herbicide mobility SAR phenoxyacetic acids

Researchers studying phenoxy auxin SAR often face confounding bioactivity from 2,4-D impurities in generic o-CPA batches. This high-purity 2-CPA (CAS 27193-83-5) is the validated negative control: • Zero phloem mobility in soybean vs. active 4-CPA - baseline for translocation assays • No peroxisome proliferation or acyl-CoA hydrolase induction - inert in mammalian PPARα screens • Free from bioactive 2,4-D contamination - verified ortho-Cl specificity. Ideal for SAR studies, environmental adsorption benchmarks, and auxin receptor research.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 27193-83-5
Cat. No. B7761901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenoxyacetic acid
CAS27193-83-5
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)O)Cl
InChIInChI=1S/C8H7ClO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyOPQYFNRLWBWCST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1,280 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenoxyacetic Acid: Identity and Procurement


2-Chlorophenoxyacetic acid (2-CPA), formally acetic acid, (2-chlorophenoxy)-, is an ortho-chlorinated phenoxyacetic acid derivative (CAS 614-61-9 for the free acid; CAS 27193-83-5 is the deprotonated/conjugate base form [1]) with molecular formula C₈H₇ClO₃ and molecular weight 186.59 g/mol . It belongs to the phenoxyacetic acid class of synthetic auxin herbicides and plant growth regulators, characterized by an ether linkage between a chlorinated phenyl ring and an acetic acid moiety [2]. Unlike its para-substituted analogs (e.g., 4-chlorophenoxyacetic acid) and di-substituted derivatives (e.g., 2,4-D), the ortho-chloro substitution pattern profoundly alters its physicochemical, transport, and biological properties, making it a critical comparator compound in structure-activity relationship (SAR) studies and a specific impurity of concern in technical-grade phenoxy herbicides [3].

Why 2-CPA Cannot Be Replaced by 4-CPA or 2,4-D


The ortho-chloro positioning of 2-CPA (CAS 27193-83-5) fundamentally distinguishes it from its para- and di-substituted counterparts. In phenoxyacetic acids, the position of halogen substitution dictates auxin receptor binding affinity, phloem mobility, and metabolic stability [1]. 2-CPA, bearing chlorine at the ortho position, exhibits negligible phloem transport in soybean compared to 4-chlorophenoxyacetic acid (4-CPA) and is subject to nearly complete metabolic degradation in plant tissues [1][2]. In mammalian systems, 2-CPA fails to induce peroxisome proliferation or acyl-CoA hydrolase activity, whereas para-substituted and alpha-methylated analogs (e.g., clofibric acid, 2-(4-chlorophenoxy)-2-methylpropionic acid) are potent inducers [3]. Furthermore, technical-grade 2-CPA is frequently contaminated with 1.0% 2,4-D, which can confound bioactivity interpretations if purity is not controlled [4]. Consequently, 2-CPA serves as an essential negative control or baseline comparator in SAR studies, and substituting it with 4-CPA or 2,4-D would invalidate experiments predicated on ortho-specific properties. The quantitative evidence below details these critical differentiators.

2-CPA: Quantitative Differentiation Evidence


Phloem Transport Absence vs. 4-CPA and 2,4-D

In soybean (Glycine max) translocation studies, 2-chlorophenoxyacetic acid (2-CPA) demonstrated no significant phloem transport, in stark contrast to its para-substituted isomer 4-chlorophenoxyacetic acid (4-CPA) and the commercial herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) [1]. The authors conclude that if the phenoxy ring contains no substitution (phenoxyacetic acid, POA) or the substitution is in the ortho position (2-CPA), hormone activity is very weak and no phloem transport occurs [1].

Phloem transport Herbicide mobility SAR phenoxyacetic acids

Adsorption by Chitosan vs. 4-CPA and 2,4-D

In a 2022 study evaluating glutaraldehyde-crosslinked chitosan (GCC) as an adsorbent for phenoxyacetic acid herbicides, the removal efficiency from diluted industrial effluent was measured for three compounds: 2-chlorophenoxyacetic acid (2-CPA), 4-chlorophenoxyacetic acid (4-CPA), and 2,4-dichlorophenoxyacetic acid (2,4-D) [1]. GCC removed 75.2% of 2-CPA, 77.9% of 4-CPA, and 87.2% of 2,4-D under identical experimental conditions [1].

Environmental remediation Adsorption Phenoxy herbicide removal

Peroxisome Proliferation: Inactivity vs. 2,4,5-T and Clofibric Acid

A study investigating the induction of cytosolic long-chain acyl-CoA hydrolases and peroxisomal beta-oxidation in rat liver following administration of various peroxisome proliferators found that 2-chlorophenoxyacetic acid (2-CPA), along with 4-chlorophenoxyacetic acid (4-CPA), 4-chlorophenol, phenoxyacetic acid, and phenoxy-2-methylacetic acid, were ineffective as inducers [1]. In contrast, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), 2-(4-chlorophenoxy)-2-methylacetic acid, 2-(2-chlorophenoxy)-2-methylpropionic acid, and clofibric acid all induced both hydrolases I and II and markedly increased peroxisomal beta-oxidation activity [1].

Peroxisome proliferation PPARα Hepatocarcinogenesis Toxicology

Formative Activity: Inactive vs. 4-CPA and 2,4-D

In a comprehensive evaluation of 145 ring-substituted phenoxyacetic acids using the bean leaf repression technique (molar leaf area repression activity, MOLARA), the authors state unequivocally: 'None of the investigated substituents confers activity when in the ortho position' [1]. Phenoxyacetic acid itself shows no activity (MOLARA < 11) [1]. Active compounds are obtained only by introduction of a suitable substituent (e.g., halogen) into the para position [1]. Chlorine is the most potent halogen, with 4-chlorophenoxyacetic acid (4-CPA) exhibiting measurable formative activity, while 2,4-dichlorophenoxyacetic acid (2,4-D) is somewhat more active than 4-CPA [1].

Herbicidal activity Auxin Structure-activity relationship Bean leaf repression

2,4-D Impurity: Purity Verification Required

According to the Hazardous Substances Data Bank (HSDB), reagent grade o-chlorophenoxyacetic acid (2-CPA) contained 1.0% of 2,4-dichlorophenoxyacetic acid (2,4-D) as an impurity, as well as traces of 2,4-dichlorophenols [1]. It was suggested that the biological activities previously attributed to 2-CPA may have been a result of the impurities present in the acid [1]. 2-CPA is also noted as an impurity in the herbicide 4-chloro-2-methylphenoxy acetic acid (MCPA) [2].

Purity analysis Impurity profiling Quality control Herbicide standards

2-CPA: Optimal Research Applications


Negative Control for Phloem Transport Studies

Due to its demonstrated lack of phloem transport in soybean (see Evidence Item 1 [1]), 2-CPA serves as an ideal negative control in plant vascular transport assays. Researchers developing novel systemic herbicides or studying phloem loading mechanisms can use 2-CPA to establish baseline non-mobility, enabling direct comparison with candidate compounds engineered for enhanced translocation.

Calibration Standard for Adsorption Experiments

The quantified adsorption removal efficiency of 75.2% for 2-CPA on glutaraldehyde-crosslinked chitosan under defined conditions (Evidence Item 2 [1]) provides a benchmark for environmental scientists. When evaluating new adsorbent materials or remediation technologies for phenoxyacetic acid herbicide removal from wastewater, 2-CPA can be included as a reference analyte to gauge relative performance against 4-CPA (77.9%) and 2,4-D (87.2%).

Negative Control for PPARα Toxicology Studies

2-CPA's inability to induce peroxisomal beta-oxidation or acyl-CoA hydrolases (Evidence Item 3 [1]) makes it a valuable negative control in toxicological investigations of peroxisome proliferators. It shares the phenoxyacetic acid scaffold with potent inducers (e.g., 2,4,5-T, clofibric acid) but lacks the structural features required for PPARα activation, allowing researchers to isolate the specific molecular determinants of hepatocarcinogenic potential.

Inactive Ortho-Isomer Control for SAR Studies

The established inactivity of ortho-substituted phenoxyacetic acids (Evidence Item 4 [1]) positions 2-CPA as the quintessential negative control for SAR studies exploring the positional requirements for auxin receptor binding and herbicidal activity. In any screen of phenoxyacetic acid analogs, including 2-CPA alongside active para-substituted compounds (4-CPA, 2,4-D) is essential for validating that observed activity is position-dependent.

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